molecular formula C15H11FN2OS B369732 N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbenzamide CAS No. 476297-62-8

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbenzamide

Cat. No.: B369732
CAS No.: 476297-62-8
M. Wt: 286.3g/mol
InChI Key: DKURUAXQACORJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbenzamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. Benzothiazole derivatives have been widely studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of a fluorine atom and a benzamide group in the structure of this compound enhances its chemical reactivity and biological activity.

Mechanism of Action

The mechanism of action of similar compounds can vary depending on their structure and the target they interact with. For example, ARN19702, a compound with a similar benzothiazole core, is an orally active, reversible N-acylethanolamine acid amidase (NAAA) inhibitor .

Safety and Hazards

Similar compounds can be irritants . It’s important to handle them with care, avoiding contact with skin and eyes, and not breathing in dust, fume, gas, mist, vapors, or spray .

Future Directions

The future directions for the study of similar compounds could involve further exploration of their biological activities and potential therapeutic applications. For example, ARN19702 has shown promising effects in animal models of acute and neuropathic pain .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbenzamide typically involves the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides under mild conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours until the desired product is obtained.

Industrial Production Methods: Industrial production of N-(6-fluoro-

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS/c1-9-3-2-4-10(7-9)14(19)18-15-17-12-6-5-11(16)8-13(12)20-15/h2-8H,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKURUAXQACORJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.